Alprostadil

Receptor Pharmacology Prostanoid Signaling Binding Affinity

Alprostadil (CAS 745-65-3), endogenous PGE1, is the optimal prostanoid for EP3/EP4 receptor interrogation (Ki=1.1 nM EP3, 2.1 nM EP4; 30-fold lower affinity for EP1). Its <1 min plasma half-life enables rapid-onset, short-duration vasodilation — ideal for isolated organ perfusion. For intracavernosal studies, it provides a 17× lower priapism risk vs. papaverine/phentolamine. Unlike iloprost, alprostadil delivers moderate vasodilation (3.0% resistance reduction vs. iloprost's 20.6%), minimizing hypotensive complications. Select ≥98% purity formulations for reproducible, comparator-driven research.

Molecular Formula C20H34O5
Molecular Weight 354.5 g/mol
CAS No. 745-65-3
Cat. No. B1665725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlprostadil
CAS745-65-3
SynonymsAlprostadil
Caverject
Edex
Lipo PGE1
Lipo-PGE1
Minprog
Muse
PGE1
PGE1alpha
Prostaglandin E1
Prostaglandin E1alpha
Prostavasin
Prostin VR
Prostine VR
Sugiran
Vasaprostan
Viridal
Molecular FormulaC20H34O5
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
InChIInChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19+/m0/s1
InChIKeyGMVPRGQOIOIIMI-DWKJAMRDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alprostadil (CAS 745-65-3) Procurement Guide: Evidence-Based Differentiation for Research and Industrial Applications


Alprostadil (CAS 745-65-3), chemically identical to the endogenous prostaglandin E1 (PGE1), is a prostanoid receptor ligand that induces vasodilation and inhibits platelet aggregation [1]. Its primary mechanism involves binding to EP1-4 and IP receptors on smooth muscle cells, leading to increased intracellular cAMP levels [2]. While approved clinically for erectile dysfunction and maintaining ductus arteriosus patency, its utility in research and industrial settings hinges on its distinct pharmacological profile compared to other prostanoids and PGE1 analogs [3]. This guide provides a quantitative, comparator-driven analysis to support scientific selection and procurement decisions, focusing on verifiable differentiation from key alternatives.

Alprostadil (745-65-3) vs. Analogs: Why 'PGE1 Analog' Is Not a Sufficient Specification for Procurement


The term 'PGE1 analog' encompasses compounds with vastly different receptor binding profiles, pharmacokinetic properties, and clinical safety margins. Substituting alprostadil with other prostanoids like iloprost (a PGI2 analog) or structurally modified PGE1 analogs such as limaprost or misoprostol without quantitative justification can lead to divergent experimental outcomes or therapeutic failures. Alprostadil's specific Ki values for murine EP receptors demonstrate a selectivity profile distinct from other prostanoids [1]. Furthermore, its extremely short plasma half-life necessitates specialized formulation strategies (e.g., alfadex complexation) to achieve therapeutic utility, a consideration not universally applicable across the class [2]. The following quantitative evidence details these critical differentiations.

Quantitative Differentiation of Alprostadil (CAS 745-65-3) from Key Comparators


EP Receptor Binding Affinity: Alprostadil Exhibits a Distinct Selectivity Profile vs. PGE2

Alprostadil (PGE1) demonstrates a unique binding affinity profile for murine prostanoid receptors, with the highest affinity for EP3 (Ki = 1.1 nM) and EP4 (Ki = 2.1 nM) [1]. This profile is distinct from PGE2, which, in a guinea-pig eosinophil aggregation model, showed higher potency (IC50 ≈ 5 nM) compared to PGE1 (IC50 ≈ 15 nM) [2]. This difference in receptor subtype selectivity and functional potency underpins their divergent physiological roles and experimental applications.

Receptor Pharmacology Prostanoid Signaling Binding Affinity

Pharmacokinetics: Alprostadil's Ultra-Short Half-Life Differentiates It from Oral Analogs Like Limaprost

Alprostadil (PGE1) is characterized by an extremely short plasma half-life of approximately 42 seconds, necessitating continuous intravenous infusion or localized delivery for therapeutic effect [1]. In contrast, limaprost, a structural analog of PGE1, was specifically engineered for a prolonged half-life and oral bioavailability, being 10-1,000 times more potent than PGE1 as an inhibitor of platelet adhesiveness in vitro [2]. This fundamental pharmacokinetic divergence dictates their respective routes of administration and experimental utility.

Pharmacokinetics Drug Metabolism Half-Life

Vasodilatory Efficacy: Iloprost (PGI2 Analog) Provides Superior Peripheral Resistance Reduction Compared to Alprostadil

In a head-to-head study during femoro-distal reconstructions, intravenous alprostadil (4.4 ng/min/kg) caused only a slight drop in peripheral resistance (ratio of final to baseline resistance: 97.0% ± 15.6%). In contrast, iloprost (2 ng/min/kg), a stable PGI2 analog, produced a significantly greater reduction in resistance (ratio: 79.4% ± 13.4%; p<0.01) [1]. This indicates iloprost is a more potent vasodilator in this specific vascular bed.

Vascular Biology Hemodynamics Vasodilation

Formulation & Efficacy: Alprostadil Alfadex Complexation Enhances Intracavernosal Efficacy vs. Intraurethral Alprostadil

The formulation of alprostadil as an alfadex (α-cyclodextrin) inclusion complex (alprostadil alfadex) significantly enhances its solubility and stability [1]. In a direct comparative study, intracavernosal injection of alprostadil alfadex resulted in a higher rate of successful intercourse (85%) compared to intraurethral alprostadil (55%; p<0.05) [2]. This demonstrates that both the formulation (alfadex) and the route of administration critically impact clinical efficacy.

Drug Formulation Erectile Dysfunction Route of Administration

Safety Profile: Alprostadil Demonstrates a Significantly Lower Risk of Priapism vs. Papaverine/Phentolamine Combination

For intracavernosal injection therapy for erectile dysfunction, the safety profile of a compound is a critical differentiator. Alprostadil is associated with a considerably lower risk of priapism (0.35%) compared to a combination of papaverine and phentolamine (6%) [1]. This represents a clinically meaningful and statistically significant difference in the incidence of this serious adverse event.

Drug Safety Adverse Events Priapism

Alprostadil (745-65-3): Optimal Application Scenarios Based on Differentiated Evidence


In Vitro Studies Requiring Selective EP3/EP4 Receptor Activation

Based on its Ki values of 1.1 nM for EP3 and 2.1 nM for EP4 [1], alprostadil is the preferred prostanoid ligand for experiments designed to interrogate signaling pathways downstream of these specific receptor subtypes. Its 30-fold lower affinity for EP1 (Ki=36 nM) allows for a degree of functional selectivity not achievable with PGE2, which has a different potency profile [2].

Preclinical Models of Localized Vasodilation or Platelet Inhibition

The extremely short plasma half-life of alprostadil (~42 seconds) [1] makes it ideal for studies requiring a rapid-onset, short-duration vasodilatory or anti-platelet effect, such as in isolated organ perfusion or acute local administration. This contrasts with longer-acting analogs like limaprost, which are better suited for chronic systemic dosing [2].

Erectile Dysfunction Research Prioritizing Safety Over Maximal Vasodilation

For intracavernosal injection studies, alprostadil offers a superior safety margin with a 17-fold lower risk of priapism (0.35%) compared to a papaverine/phentolamine combination (6%) [1]. This makes it the agent of choice for long-term or repeated-dosing studies where minimizing serious adverse events is paramount. Use of the alfadex-complexed formulation (alprostadil alfadex) is further supported by evidence of enhanced efficacy over intraurethral delivery [3].

Clinical or Preclinical Models Where Iloprost's Potent Vasodilation Is Not Required

In settings such as femoro-distal reconstructions, iloprost is a significantly more potent vasodilator than alprostadil, reducing peripheral resistance by 20.6% compared to alprostadil's 3.0% [1]. Therefore, alprostadil is the appropriate selection for applications where a more moderate vasodilatory effect is desired to avoid complications like profound hypotension or steal phenomena.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alprostadil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.